CAY10506
Overview
Description
CAY10506 is a compound known for its role as a ligand for peroxisome proliferator-activated receptor gamma. It is a hybrid derivative of lipoic acid and thiazolidinedione. This compound has been studied for its ability to induce cell death and reactive oxygen species production in a manner dependent on peroxisome proliferator-activated receptor gamma. It also exhibits radiosensitizing effects, enhancing gamma radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase cleavage .
Mechanism of Action
Target of Action
CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .
Mode of Action
This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Biochemical Pathways
The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .
Biochemical Analysis
Biochemical Properties
CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Metabolic Pathways
This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthetic route for CAY10506 involves the transactivation of human peroxisome proliferator-activated receptor gamma with an effective concentration value of 10 micromolar . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
CAY10506 undergoes several types of chemical reactions, including:
Oxidation: It can induce the production of reactive oxygen species.
Substitution: It can participate in substitution reactions, particularly in the context of its interaction with cellular components.
Common reagents and conditions used in these reactions include gamma radiation and caspase-3-mediated poly (ADP-ribose) polymerase cleavage. The major products formed from these reactions are apoptotic cells and cleaved poly (ADP-ribose) polymerase .
Scientific Research Applications
CAY10506 has several scientific research applications, including:
Cancer Research: It is used to study its radiosensitizing effects and its ability to induce apoptosis in cancer cells.
Biological Studies: It is used to investigate the role of peroxisome proliferator-activated receptor gamma in cell death and reactive oxygen species production.
Pharmacological Research: It is part of screening libraries for high-throughput screening of bio-active lipids.
Comparison with Similar Compounds
CAY10506 is compared with other peroxisome proliferator-activated receptor gamma ligands such as ciglitazone and CAY10415. While all these compounds can induce apoptosis and enhance gamma radiation-induced cell death, this compound is unique in its hybrid structure of lipoic acid and thiazolidinedione, which contributes to its specific binding affinity and effectiveness .
Similar compounds include:
- Ciglitazone
- CAY10415
- Rosiglitazone
- Pioglitazone
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-75-9 | |
Record name | CAY10506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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